molecular formula C17H21N5 B5538865 2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5538865
M. Wt: 295.4 g/mol
InChI Key: AFSXNHBQLSGESS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are an important class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential pharmaceutical applications. They are considered structural analogs of purines and have been explored for their therapeutic value in various cardiovascular disorders and as adenosine receptor antagonists.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions. For instance, 8,10-Dimethyl-3-(unsubstituted, methyl, ethyl, n-butyl, phenyl)-4-hydroxypyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones and similar compounds can be synthesized by cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrlolactone (El-Essawy, 2010).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, is crucial for determining the geometry and confirmation of synthesized compounds. For example, the structural features of pyrazole derivatives have been explored through single crystal X-ray crystallography, revealing specific geometric parameters and the relationship between structure and biological activity (Titi et al., 2020).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazole derivatives, including those structurally related to the specified compound, involves the reaction of hydroxymethyl pyrazole derivatives with primary amines. These compounds have been characterized using a range of techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography, revealing insights into their structural and electronic properties (Titi et al., 2020).

Biological Activities

  • Pyrazolo[1,5-a]pyrimidines have been investigated for their anticancer, antifungal, and antibacterial activities. The biological activity against breast cancer and microbes has been confirmed, indicating the potential of these compounds as therapeutic agents (Titi et al., 2020).

Antagonistic Properties

  • Some derivatives within this chemical family have shown antagonistic activity against serotonin 5-HT6 receptors. This activity is significant due to its implications in neurological disorders and potential as a target for the development of new therapeutic agents (Ivachtchenko et al., 2013).

Antimicrobial and Anticancer Potential

  • Novel pyrazole derivatives, including those related to pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs, highlighting their potential as leads in drug discovery efforts (Hafez et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many pyrazolo[1,5-a]pyrimidines exhibit biological activity by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its specific properties and the conditions under which it is used or handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound to minimize potential risks .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. This could include studies to investigate its biological activity, optimize its properties, and assess its safety and efficacy .

properties

IUPAC Name

2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-10-6-7-15(9-18-10)14(5)20-16-8-11(2)19-17-12(3)13(4)21-22(16)17/h6-9,14,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSXNHBQLSGESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)NC2=CC(=NC3=C(C(=NN23)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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